![molecular formula C16H13N3O3S B2762982 N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide CAS No. 912760-33-9](/img/structure/B2762982.png)
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Heterocyclic Derivatives
A study by Szabo et al. (1992) detailed the synthesis of quinazolino-1,3-benzothiazine derivatives, showcasing the potential of benzothiazole compounds in generating new heterocyclic systems through ring-closure reactions and subsequent reactions to yield novel structures with potential pharmaceutical applications Szabo et al., 1992.
Antitumor Evaluation
Racané et al. (2006) synthesized novel derivatives of 6-amino-2-phenylbenzothiazoles, demonstrating their cytostatic activities against various malignant human cell lines, including cervical, breast, colon, and laryngeal carcinoma cells. This suggests the potential of benzothiazole derivatives in cancer therapy Racané et al., 2006.
Electrochemical Behaviors
Zeybek et al. (2009) investigated the electrochemical behaviors of certain benzoxazole compounds, providing insights into their quantitative determination through voltammetry techniques. This research underscores the relevance of benzothiazole derivatives in electrochemical sensors and analytical chemistry Zeybek et al., 2009.
Structural and Spectroscopic Characterization
Arslan et al. (2015) performed a detailed structural and spectroscopic characterization of p-nitrobenzamide compounds, combining experimental and DFT study methods. This work contributes to the understanding of the molecular properties of benzamide derivatives, facilitating their application in material science and molecular design Arslan et al., 2015.
Propiedades
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-9-6-10(2)14-13(7-9)17-16(23-14)18-15(20)11-4-3-5-12(8-11)19(21)22/h3-8H,1-2H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAAOZXCBPDSIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.